[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Description
[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine-derived compound with a molecular formula of C₁₂H₂₀N₂O₃ and a molar mass of 240.3 g/mol . Its structure features a chiral (S)-configured piperidine ring substituted at the 3-position with an acetyl-cyclopropyl-amino group, linked to an acetic acid moiety. Notably, it is listed as discontinued by suppliers like CymitQuimica, limiting its current availability for research .
Properties
IUPAC Name |
2-[(3S)-3-[acetyl(cyclopropyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-9(15)14(10-4-5-10)11-3-2-6-13(7-11)8-12(16)17/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYWXBLOAZDKBH-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N([C@H]1CCCN(C1)CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors to form the piperidine ring, followed by the introduction of the acetyl-cyclopropyl-amino group through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving the desired product quality on a large scale.
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-cyclopropyl-amino group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Commercial and Research Status
- The target compound is discontinued, while analogues like [(S)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid remain commercially available for drug discovery .
- Piperazine-acetic acid derivatives (e.g., 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid) are widely used in peptide synthesis, emphasizing the versatility of this scaffold .
Biological Activity
[(S)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse sources.
Chemical Structure and Properties
The compound features a piperidine ring with an acetyl group and a cyclopropyl amino moiety, which contributes to its unique reactivity and biological profile. The molecular formula is C11H16N2O2, and it possesses both hydrophilic and lipophilic properties, allowing it to interact with various biological targets.
Anticancer Properties
Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines and inhibit tumor growth. A recent study demonstrated that derivatives with a piperidine structure could enhance cytotoxicity against specific cancer types, such as hypopharyngeal tumors, outperforming established chemotherapeutics like bleomycin .
Antibacterial Activity
The antibacterial potential of piperidine derivatives has also been explored. Compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, studies have reported that certain piperidine derivatives exhibit minimum inhibitory concentrations (MIC) in the nanomolar range against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
The neuroprotective properties of piperidine derivatives are of particular interest in the context of neurodegenerative diseases. Compounds similar to this compound have been identified as potential inhibitors of enzymes involved in Alzheimer's disease pathology, such as acetylcholinesterase and beta-secretase . This suggests that the compound may contribute to cognitive protection through modulation of neurotransmitter levels.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the acetyl group is believed to enhance binding affinity to biological targets, while the cyclopropyl moiety may influence pharmacokinetics and receptor selectivity. Research has indicated that modifications in the piperidine ring can lead to significant changes in activity profiles across various assays.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 1-Acetylpiperidine | Piperidine ring with an acetyl group | Analgesic |
| 3-Aminocyclopropanecarboxylic acid | Cyclopropane with amino and carboxylic groups | Neuroprotective |
| 4-(Cyclopropylmethyl)piperidine | Piperidine with cyclopropane substituent | Antidepressant |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperidine core through cyclization reactions.
- Introduction of the acetyl group via acylation techniques.
- Incorporation of the cyclopropyl amino moiety through nucleophilic substitution or coupling reactions.
These synthetic pathways are critical for developing analogs with improved efficacy and selectivity.
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Anticancer Study : A recent investigation into a series of piperidine derivatives showed promising results in inhibiting cell proliferation in colorectal cancer models, emphasizing the importance of structural modifications for enhancing anticancer activity .
- Neuroprotection : Research on piperidine-based compounds indicated their potential in reducing amyloid-beta aggregation, a hallmark of Alzheimer's disease, suggesting therapeutic avenues for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
